molecular formula C21H17NO3 B15101581 (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

(2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one

Cat. No.: B15101581
M. Wt: 331.4 g/mol
InChI Key: CVSGNUVSTAWSKO-UDWIEESQSA-N
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Description

(2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzyloxy group: This step often involves etherification reactions.

    Formation of the pyrrole moiety: This can be done through condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, benzofuran derivatives can be used in the synthesis of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its aromatic properties.

    6-hydroxybenzofuran: A hydroxylated derivative with potential antioxidant properties.

    2-methylbenzofuran: A methylated derivative with different chemical reactivity.

Uniqueness

The unique combination of the benzyloxy and pyrrole moieties in (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one

InChI

InChI=1S/C21H17NO3/c1-22-11-5-8-16(22)12-20-21(23)18-10-9-17(13-19(18)25-20)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3/b20-12+

InChI Key

CVSGNUVSTAWSKO-UDWIEESQSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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